

Navigating the Spectroscopic Landscape of Substituted Oxazolopyridines: A Comparative Guide

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Compound of Interest

Compound Name: 7-Bromo-2-methyloxazolo[4,5-c]pyridine

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the molecular structure of a compound. This guide focuses on the NMR spectral features of **7-Bromo-2-methyloxazolo[4,5-c]pyridine**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental NMR data for this specific molecule, this guide will provide a comparative analysis using a structurally related compound, 5-Ethyl-2-methyl pyridine, to illustrate the principles of NMR data interpretation for this class of compounds.

Comparative NMR Data Analysis

While experimental ^1H and ^{13}C NMR data for **7-Bromo-2-methyloxazolo[4,5-c]pyridine** are not readily available in the public domain, we can utilize data from a simpler, related structure, 5-Ethyl-2-methyl pyridine, to understand the expected spectral characteristics. The following tables summarize the reported ^1H and ^{13}C NMR data for 5-Ethyl-2-methyl pyridine.

Table 1: ^1H NMR Spectral Data of 5-Ethyl-2-methyl pyridine

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.32	d	1H	2.1	H-6
7.38	dd	1H	7.9, 2.1	H-4
7.05	d	1H	7.9	H-3
2.58	q	2H	7.6	-CH ₂ -CH ₃
2.50	s	3H	-	2-CH ₃
1.21	t	3H	7.6	-CH ₂ -CH ₃

Data obtained from a 400 MHz spectrum in CDCl₃.[\[1\]](#)

Table 2: ¹³C NMR Spectral Data of 5-Ethyl-2-methyl pyridine

Chemical Shift (δ) ppm	Assignment
155.6	C-2
148.7	C-6
136.3	C-4
136.0	C-5
123.0	C-3
25.8	-CH ₂ -CH ₃
24.0	2-CH ₃
15.6	-CH ₂ -CH ₃

Data obtained from a 100 MHz spectrum in CDCl₃.[\[1\]](#)

Experimental Protocols

The following is a general protocol for acquiring high-quality ^1H and ^{13}C NMR spectra, applicable to the characterization of heterocyclic compounds like **7-Bromo-2-methyloxazolo[4,5-c]pyridine**.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), Methanol-d₄ (CD_3OD)). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H and ^{13}C NMR and is often included in commercially available deuterated solvents.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Instrument Parameters

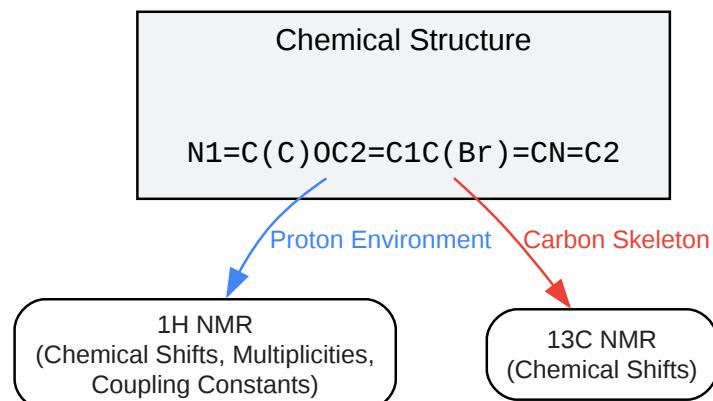
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
 - Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.
 - Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
 - Acquisition Time (aq): Typically 2-4 seconds.

- Spectral Width (sw): A spectral width of approximately 12-16 ppm is usually sufficient for most organic compounds.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
 - Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
 - Acquisition Time (aq): Approximately 1-2 seconds.
 - Spectral Width (sw): A spectral width of about 200-240 ppm is standard for most organic molecules.

Structure and Spectral Correlation

The following diagram illustrates the chemical structure of the target compound, **7-Bromo-2-methyloxazolo[4,5-c]pyridine**, and its conceptual relationship to its expected NMR spectral data.

Structure and NMR Correlation for 7-Bromo-2-methyloxazolo[4,5-c]pyridine

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References

- 1. rsc.org [rsc.org]
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